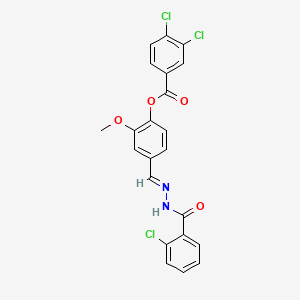
2-(2-Thienyl)-N'-(2-(trifluoromethyl)benzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide is an organic compound that features a thienyl group and a trifluoromethylbenzylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide typically involves the condensation of 2-(2-thienyl)acetohydrazide with 2-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thenoyltrifluoroacetone: Another compound featuring a thienyl group and a trifluoromethyl group.
2-(Hydroxymethyl)thiophene: Contains a thienyl group but lacks the trifluoromethylbenzylidene moiety.
Uniqueness
2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide is unique due to the presence of both the thienyl and trifluoromethylbenzylidene groups, which confer distinct electronic and steric properties
Eigenschaften
Molekularformel |
C14H11F3N2OS |
|---|---|
Molekulargewicht |
312.31 g/mol |
IUPAC-Name |
2-thiophen-2-yl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)12-6-2-1-4-10(12)9-18-19-13(20)8-11-5-3-7-21-11/h1-7,9H,8H2,(H,19,20)/b18-9+ |
InChI-Schlüssel |
WLMOEKBPJGSADT-GIJQJNRQSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC=CS2)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=CS2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015573.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015577.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015582.png)
![2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12015585.png)
![2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B12015586.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015598.png)


![3-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12015623.png)
